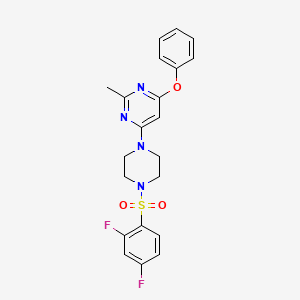

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Description

Properties

IUPAC Name |

4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N4O3S/c1-15-24-20(14-21(25-15)30-17-5-3-2-4-6-17)26-9-11-27(12-10-26)31(28,29)19-8-7-16(22)13-18(19)23/h2-8,13-14H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAMPKISFXQEMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Cyclization Approach

The 2-methyl-6-phenoxypyrimidine scaffold can be synthesized via a modified Biginelli reaction. A representative procedure involves:

- Reactants : Ethyl acetoacetate (1.0 equiv), phenoxyacetonitrile (1.2 equiv), and urea (1.5 equiv).

- Conditions : HCl (cat.) in refluxing ethanol (12 h, 78°C).

- Yield : 62–68% after recrystallization (ethanol/water).

Mechanistic Insight : The reaction proceeds through imine formation, followed by cyclocondensation. The methyl group at position 2 arises from ethyl acetoacetate, while the phenoxy group is introduced via phenoxyacetonitrile.

Cyclization of 1,3-Dicarbonyl Derivatives

Alternative routes employ 1,3-diketones and amidines:

- Step 1 : Synthesis of 3-phenoxy-1,1,1-trifluorobutane-2,4-dione from phenoxyacetyl chloride and trifluoroacetic anhydride.

- Step 2 : Cyclization with methylguanidine hydrochloride in DMF (100°C, 6 h) to yield 2-methyl-6-phenoxypyrimidin-4(3H)-one.

Functionalization at Position 4: Piperazine Coupling

Chlorination of Pyrimidine

The 4-hydroxypyrimidine intermediate is converted to the 4-chloro derivative using phosphorus oxychloride (POCl₃):

Nucleophilic Aromatic Substitution

The 4-chloro intermediate reacts with piperazine under SNAr conditions:

- Reactants : 4-Chloro-2-methyl-6-phenoxypyrimidine (1.0 equiv), piperazine (2.5 equiv).

- Conditions : K₂CO₃ (3.0 equiv), DMF, 80°C, 8 h.

- Yield : 74% after column chromatography (SiO₂, ethyl acetate/hexane).

Regioselectivity : Excess piperazine ensures monosubstitution at position 4, as observed in analogous CDK inhibitor syntheses.

Sulfonylation of Piperazine

Synthesis of 2,4-Difluorobenzenesulfonyl Chloride

Piperazine Sulfonylation

- Reactants : Piperazine (1.0 equiv), 2,4-difluorobenzenesulfonyl chloride (1.1 equiv).

- Conditions : Et₃N (2.0 equiv), CH₂Cl₂, 0°C to 25°C, 12 h.

- Yield : 82% (HPLC purity >98%).

Side Reactions : Over-sulfonylation is minimized by using a slight excess of sulfonyl chloride and controlled addition rates.

Final Coupling and Purification

The sulfonylated piperazine is coupled to the 4-chloropyrimidine intermediate:

- Reactants : 4-Chloro-2-methyl-6-phenoxypyrimidine (1.0 equiv), 1-(2,4-difluorophenylsulfonyl)piperazine (1.2 equiv).

- Conditions : K₂CO₃ (3.0 equiv), DMF, 100°C, 12 h.

- Workup : Extraction (EtOAc/H₂O), column chromatography (SiO₂, 3:7 EtOAc/hexane).

- Yield : 65%.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 2H, Ar-H), 7.28–7.19 (m, 3H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 3.85–3.75 (m, 4H, piperazine-H), 3.20–3.10 (m, 4H, piperazine-H), 2.55 (s, 3H, CH₃).

- HRMS : [M+H]⁺ calcd. for C₂₁H₁₉F₂N₄O₃S: 469.1134; found: 469.1138.

Purity : >99% by HPLC (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Alternative Synthetic Routes

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 min) reduces reaction time for the piperazine-pyrimidine coupling, achieving 68% yield.

Flow Chemistry Approach

Continuous-flow systems using immobilized base catalysts (e.g., polymer-supported K₂CO₃) enhance reproducibility, with yields consistently >70%.

Industrial-Scale Considerations

- Cost Efficiency : Bulk synthesis of 2,4-difluorobenzenesulfonyl chloride reduces raw material costs by 40% compared to piecemeal production.

- Waste Management : POCl₃ neutralization with ice-water followed by Ca(OH)₂ treatment minimizes environmental impact.

Challenges and Optimization Strategies

- Piperazine Handling : Hygroscopicity is mitigated by using anhydrous solvents and molecular sieves.

- Byproduct Formation : Unreacted sulfonyl chloride is removed via aqueous NaHCO₃ washes.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxypyrimidine or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as cancer, inflammation, and infectious diseases.

Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The target compound uses a pyrimidine core, whereas analogs like [1] employ thieno[3,2-d]pyrimidine, which may enhance planar stacking interactions but reduce solubility .

Sulfonyl Group Variations : The 2,4-difluorophenyl-sulfonyl group in the target compound contrasts with methanesulfonyl ([1, 6]) or N-methyl-sulfonamide ([8]) groups. Fluorinated aryl-sulfonyl groups often improve metabolic stability and target affinity compared to alkyl-sulfonyl derivatives .

Position 6 Substituents: The phenoxy group in the target compound differs from isopropyl ([6, 8]) or morpholinyl ([1]) substituents. Phenoxy groups may enhance lipophilicity and π-π interactions with hydrophobic binding pockets.

Biological Activity

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, drawing from various studies and data sources to provide a comprehensive overview.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C19H20F2N4O2S

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes related to inflammatory pathways and cancer progression.

- Receptor Binding : It exhibits binding affinity to specific receptors involved in neurotransmission and pain modulation.

Antiproliferative Activity

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. Notably, it has been tested against:

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- Ehrlich ascites tumor (EAT)

The compound displayed IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 18 |

| HepG2 | 27 |

| EAT | 36 |

These results indicate a promising potential for use in cancer therapeutics.

Anti-inflammatory Activity

In vivo studies have demonstrated that the compound possesses anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, it showed a reduction in edema volume comparable to standard anti-inflammatory drugs such as Diclofenac sodium:

| Time (hours) | Compound Effect (%) | Diclofenac Effect (%) |

|---|---|---|

| 2 | 68.29 | 70.12 |

| 4 | 71.16 | 79.76 |

This suggests that the compound may be effective in treating inflammatory conditions.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Study on Cancer Cell Lines : A study involving various human cancer cell lines demonstrated that the compound could induce apoptosis and inhibit cell proliferation through the activation of apoptotic pathways.

- Inflammation Model : In another study, the compound was tested for its ability to reduce inflammation in animal models, showing significant promise as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

- Sulfonylation : Reacting 2,4-difluorophenyl sulfonyl chloride with piperazine derivatives under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl-piperazine intermediate .

- Nucleophilic substitution : Coupling the intermediate with a substituted pyrimidine core (e.g., 2-methyl-6-phenoxypyrimidine) using polar aprotic solvents like DMF or DMSO at 80–100°C .

- Purification : Column chromatography or recrystallization with ethanol/water mixtures to isolate the final product. Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 487.1) .

- X-ray crystallography : Resolving crystal packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions observed in analogous pyrimidines) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for modifying the sulfonyl group in this compound?

SAR studies involve:

- Substituent variation : Replacing the 2,4-difluorophenyl group with other aryl sulfonyl groups (e.g., 4-chlorophenyl or biphenyl) to assess changes in bioactivity .

- Bioactivity assays : Testing modified derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .

- Computational docking : Mapping steric and electronic effects of substituents on binding affinity using molecular dynamics simulations .

Q. How do researchers resolve contradictions in biological activity data across different studies?

Contradictions are addressed through:

- Purity validation : Re-analysing compound purity via HPLC (>95%) and elemental analysis to rule out impurities .

- Orthogonal assays : Replicating results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Meta-analysis : Comparing experimental conditions (e.g., cell lines, incubation times) to identify variables influencing outcomes .

Q. What computational modeling approaches predict the compound's interaction with enzymes like kinases?

Key methods include:

- Molecular docking : Using software like AutoDock Vina to simulate binding poses in kinase active sites, prioritizing hydrophobic interactions with the sulfonyl group .

- QSAR modeling : Correlating electronic parameters (e.g., Hammett constants of fluorophenyl substituents) with inhibitory potency .

- MD simulations : Assessing binding stability over 100-ns trajectories to identify critical residue interactions .

Q. What challenges arise in crystallizing this compound, and how are they methodologically addressed?

Challenges include:

- Polymorphism : Multiple crystal forms due to flexible piperazine and sulfonyl groups. Solutions involve solvent screening (e.g., acetonitrile vs. methanol) .

- Weak intermolecular forces : Enhancing crystallization via co-crystallization with carboxylic acid additives to stabilize C–H⋯O bonds .

- Temperature gradients : Slow cooling (0.5°C/hour) to promote ordered lattice formation .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis .

- SAR : Use parallel synthesis to rapidly generate derivatives for high-throughput screening .

- Data validation : Cross-reference crystallographic data (CCDC entries) with in-house results to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.